2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGVXCHGASIZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370686 | |

| Record name | 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33081-07-1 | |

| Record name | 2-Amino-5,6,7,8-tetrahydro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33081-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5,6,7,8-tetrahydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol: Physicochemical Properties and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol (CAS No: 33081-07-1), a heterocyclic compound of significant interest in medicinal chemistry. Due to a scarcity of direct experimental data on this specific molecule, this guide synthesizes predicted physicochemical characteristics with a thorough review of established synthetic methodologies and the well-documented biological activities of structurally related tetrahydroquinazoline analogs. We will explore its potential as a privileged scaffold in drug discovery, drawing parallels with known dihydrofolate reductase (DHFR) inhibitors and histamine H3 receptor antagonists. This document aims to serve as a foundational resource for researchers investigating this compound and its derivatives, providing both theoretical insights and practical, albeit inferred, experimental direction.

Introduction: The Tetrahydroquinazoline Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1][2] Its partially saturated analog, the 5,6,7,8-tetrahydroquinazoline moiety, offers a distinct three-dimensional architecture that can enhance physicochemical properties such as solubility and bioavailability, making it an attractive scaffold for drug design.[2][3] this compound, with its amino and hydroxyl substitutions, presents key functional groups that can engage in crucial hydrogen bonding interactions with biological targets. This guide will delve into the fundamental properties of this specific molecule, providing a framework for its potential applications in pharmaceutical research.

Physicochemical and Tautomeric Properties

Understanding the fundamental physicochemical properties of a compound is critical for predicting its behavior in biological systems. While experimental data for this compound is limited, computational predictions provide valuable initial insights.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and should be confirmed experimentally.

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₁N₃O | PubChem[4] |

| Molecular Weight | 165.19 g/mol | ChemicalBook[5] |

| Melting Point | 284-288 °C | ChemicalBook[5] |

| Boiling Point | 337.4±25.0 °C | ChemicalBook[5] |

| Density | 1.53±0.1 g/cm³ | ChemicalBook[5] |

| XlogP | -0.1 | PubChemLite[4] |

| pKa | 3.00±0.20 | ChemicalBook[5] |

The negative XlogP value suggests that the compound is likely to be hydrophilic, which has implications for its solubility and membrane permeability. The predicted pKa indicates that the compound is a weak base.

Tautomerism: The Quinazolin-4-ol vs. Quinazolin-4(3H)-one Equilibrium

A critical aspect of the chemistry of 4-hydroxyquinazolines is their existence in tautomeric forms. This compound can exist in equilibrium between the -ol and the -one (or lactam) form, with the latter, 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one, often being the more stable tautomer.[6][7] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities and overall electronic distribution, which in turn dictates its interaction with biological targets.[8][9]

Caption: Tautomeric equilibrium of the target compound.

Proposed Synthetic Pathway

Proposed Biginelli-type Reaction

This proposed synthesis involves the acid-catalyzed condensation of a β-keto ester (ethyl 2-oxocyclohexanecarboxylate), an aldehyde (not applicable here as the core is unsubstituted), and a urea derivative (guanidine).

Step-by-step Methodology:

-

Reactant Preparation: A mixture of ethyl 2-oxocyclohexanecarboxylate and guanidine hydrochloride is prepared in a suitable solvent, such as ethanol.

-

Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) is added to the reaction mixture.[13]

-

Reaction: The mixture is heated under reflux for a specified period, typically several hours, to facilitate the cyclocondensation.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent.

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activities and Mechanism of Action

The therapeutic potential of this compound can be inferred from the well-documented activities of its structural analogs. The 2-amino-4-substituted quinazoline motif is a key pharmacophore for several important biological targets.

Dihydrofolate Reductase (DHFR) Inhibition

Numerous studies have demonstrated that 2,4-diamino-5,6,7,8-tetrahydroquinazolines are potent inhibitors of dihydrofolate reductase (DHFR).[14][15] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial therapies.[16]

The 2,4-diaminopyrimidine substructure is a well-established pharmacophore for DHFR inhibitors.[17][18][19] this compound shares a similar 2-aminopyrimidine core, suggesting it may also exhibit DHFR inhibitory activity. The 4-oxo group can act as a hydrogen bond acceptor, potentially mimicking the interaction of the 4-amino group of known inhibitors with the enzyme's active site.

Caption: Hypothesized pharmacophore for DHFR inhibition.

Histamine H3 Receptor Antagonism

Derivatives of tetrahydroquinazolinamine have been identified as selective antagonists of the histamine H3 receptor (H3R).[20] H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3R antagonists are being investigated for the treatment of various neurological disorders, including cognitive impairment and sleep disorders.[21]

The pharmacophore for H3R antagonists typically includes a basic amine and a hydrogen bond acceptor/donor system within a specific spatial arrangement.[22][23][24] The 2-amino group and the 4-oxo/hydroxyl group of the target compound could potentially fulfill these requirements, suggesting a possible role as an H3R modulator. Further investigation through in silico docking and in vitro assays would be necessary to validate this hypothesis.

Conclusion and Future Directions

This compound is a compound with significant, yet largely unexplored, potential in medicinal chemistry. Based on computational predictions and the activities of its close analogs, it is a hydrophilic, weakly basic molecule that likely exists predominantly in its quinazolin-4(3H)-one tautomeric form. While a definitive synthetic protocol is yet to be published, established methodologies such as the Biginelli reaction offer a viable route for its preparation.

The structural similarity to known bioactive compounds strongly suggests that this molecule may exhibit inhibitory activity against dihydrofolate reductase or act as a modulator of the histamine H3 receptor. Future research should focus on:

-

Experimental Validation: Synthesis and purification of this compound to confirm its structure and physicochemical properties.

-

In Vitro Screening: Evaluation of its biological activity against a panel of relevant targets, including DHFR and H3R.

-

Structural Biology: Co-crystallization studies with its biological targets to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.

This in-depth guide provides a solid foundation for initiating research into this promising compound, highlighting its potential as a valuable scaffold for the development of novel therapeutic agents.

References

- De Esch, I. J. P., et al. (2000). Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. Journal of Medicinal Chemistry, 43(10), 1965-1973.

- Leurs, R., et al. (1995). The histamine H3 receptor: a new drug target for CNS disorders. Trends in Pharmacological Sciences, 16(3), 89-93.

- Shin, N., & Cheong, C. (2002). Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore. Journal of Molecular Graphics and Modelling, 20(5), 395-406.

- Stark, H., et al. (1996). The histamine H3 receptor: a new therapeutic target. Drugs of the Future, 21(5), 507-520.

- Timmerman, H. (1990). Histamine H3 ligands: a new class of potential drugs. Journal of Medicinal Chemistry, 33(1), 4-11.

- Blakley, R. L. (1984). Dihydrofolate reductase. In Folates and Pterins (pp. 191-253). John Wiley & Sons.

- Ganesan, A. (2006). The impact of natural products upon modern drug discovery. Current Opinion in Chemical Biology, 10(3), 231-239.

- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

- Klon, A. E., & Jones, D. M. (2003). The 2,4-diaminopyrimidine scaffold in drug design. Current Pharmaceutical Design, 9(14), 1121-1147.

- Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.

- Elguero, J., et al. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. Supplement 1, pp. 1-655). Academic Press.

-

PubChem. (n.d.). 2-amino-5,6,7,8-tetrahydro-4-quinazolinol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

YMER. (2024). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. Retrieved from [Link]

-

ResearchGate. (2021). Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Retrieved from [Link]

-

ResearchGate. (2013). One-pot multi-component synthesis of tetrahydroquinazolinones via Biginelli condensation using molecular iodine as a catalyst. Retrieved from [Link]

-

PMC. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

-

PubMed. (1979). Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]

-

PMC. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

-

NIH. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Retrieved from [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

PubMed Central. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Modified Biginelli reaction: Synthesis of fused Dihydropyrimidones. Retrieved from [Link]

-

ResearchGate. (2021). Computer Prediction of p K a Values in Small Molecules and Proteins. Retrieved from [Link]

-

RSC Publishing. (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Retrieved from [Link]

-

PubMed. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Retrieved from [Link]

-

Research Results in Pharmacology. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

-

PubMed Central. (2023). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. Retrieved from [Link]

-

PMC. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N.... Retrieved from [Link]

-

Arabian Journal of Chemistry. (2024). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-5,6,7,8-tetrahydro-4-quinazolinol. Retrieved from [Link]

-

R Discovery. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

-

PubMed. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [Link]

-

Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

-

PubMed. (1969). 2,4-diamino-5, 6,7,8-tetrahydroquinazoline, a new pteridine antagonist. Retrieved from [Link]

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-amino-5,6,7,8-tetrahydro-4-quinazolinol (C8H11N3O) [pubchemlite.lcsb.uni.lu]

- 5. 2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLIN-4-OL | 33081-07-1 [amp.chemicalbook.com]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Biginelli Reaction [organic-chemistry.org]

- 14. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4-diamino-5, 6,7,8-tetrahydroquinazoline, a new pteridine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. [PDF] Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity: Structure and Nomenclature

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol is a molecule built upon a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The "tetrahydro" prefix indicates that the benzene ring is fully saturated, forming a cyclohexane ring.

IUPAC Name: The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1]

Chemical Structure: The fundamental structure consists of a dihydropyrimidinone ring fused to a cyclohexane ring, with an amino group at position 2 and a hydroxyl group at position 4.

Molecular Formula: C₈H₁₁N₃O[2]

CAS Number: 33081-07-1[1]

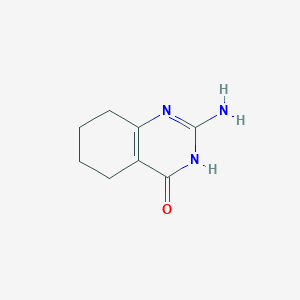

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of this compound.

Tautomerism: A Critical Consideration

A pivotal aspect of the chemistry of this compound is its existence in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, the molecule can exist in both an enol form (as depicted by its name) and a more stable keto form, specifically an amide. This is a classic example of keto-enol tautomerism within a heterocyclic system.

The predominant tautomer is 2-amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one .[1][2] In this form, the hydrogen atom from the hydroxyl group at position 4 has migrated to the nitrogen at position 3, and the double bond has shifted to form a carbonyl group (C=O) at position 4. The stability of the keto form is generally attributed to the greater bond strength of a carbon-oxygen double bond compared to a carbon-carbon double bond.

Caption: Keto-enol tautomerism of the title compound.

For clarity and accuracy in scientific communication and database searching, it is crucial to consider both names and structures. Most commercial suppliers and chemical databases will list the compound under its more stable keto tautomer name.

Synthetic Strategies for Tetrahydroquinazolines

While a specific, peer-reviewed synthesis protocol for this compound is not readily found, the synthesis of structurally related 5,6,7,8-tetrahydroquinazolines is well-documented. These methods provide a strong foundation for the development of a reliable synthetic route. A common and effective approach involves the cyclocondensation of a suitable cyclohexane-based precursor with a guanidine derivative.

General Synthetic Approach: Cyclocondensation

A plausible and widely used method for constructing the 2-amino-tetrahydroquinazolinone core is the reaction of a β-ketoester or a related derivative of cyclohexane with guanidine.

Caption: General synthetic workflow for tetrahydroquinazolines.

Conceptual Experimental Protocol:

-

Precursor Synthesis: The synthesis would commence with a readily available starting material such as 2-oxocyclohexanecarboxylic acid or its ethyl ester.

-

Condensation Reaction: The cyclohexanone derivative is reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and subsequent cyclization.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Causality in Experimental Choices:

-

Choice of Base: A strong base like sodium ethoxide is used to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile in the reaction.

-

Solvent: Ethanol is a common solvent as it is relatively polar, can dissolve the reactants, and is suitable for heating to reflux temperatures.

-

Heating: The application of heat is necessary to overcome the activation energy for both the initial condensation and the final cyclization steps.

Potential Applications in Drug Discovery

The tetrahydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 2,4-diamino-5,6,7,8-tetrahydroquinazoline have been extensively investigated as inhibitors of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies.

While specific biological activity data for this compound is not widely published, its structural similarity to known DHFR inhibitors suggests that it could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents.[4] Further research, including in silico screening and in vitro biological assays, would be necessary to elucidate its specific biological targets and potential efficacy.[4]

Physicochemical and Safety Data

A summary of key physicochemical properties and safety information is provided below. This data is essential for proper handling, storage, and use in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Safety Information:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. In case of contact with eyes, rinse cautiously with water for several minutes.

This information is intended for guidance and is not exhaustive. Always consult the material safety data sheet (MSDS) from the supplier before handling any chemical.

Conclusion and Future Directions

Future research efforts should focus on:

-

The development and publication of a robust and reproducible synthetic protocol.

-

Full characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm its structure and tautomeric form in the solid state.

-

In-depth investigation of its biological activity, including screening against a panel of relevant biological targets to identify potential therapeutic applications.

This foundational work will be critical for unlocking the full potential of this and related compounds in the field of drug discovery and development.

References

- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological evaluation. Journal of Medicinal Chemistry, 38(18), 3473-3481.

- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

- Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.

-

PubChem. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one. Available from: [Link]

- El-Gazzar, A. R. B. A., et al. (2021). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 26(15), 4605.

- Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(23), 7309.

-

PubChemLite. 2-amino-5,6,7,8-tetrahydro-4-quinazolinol. Available from: [Link]

- Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781.

-

Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available from: [Link]

- Elkhabiry, S., et al. (2021). Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. Journal of the Iranian Chemical Society, 18(11), 2963-2977.

- Al-Harbi, R. A. K., Albadrani, R. F. N., & Abbas, S. Y. (2022). Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives with various 3-substituents. Journal of Heterocyclic Chemistry, 59(12), 2168-2178.

- Annunziata, R., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.

-

Biointerface Research in Applied Chemistry. Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Available from: [Link]

- Vaskevych, R. I., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(13), 3989.

Sources

- 1. 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline [synhet.com]

- 2. PubChemLite - 2-amino-5,6,7,8-tetrahydro-4-quinazolinol (C8H11N3O) [pubchemlite.lcsb.uni.lu]

- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol and its Derivatives

Executive Summary

The 5,6,7,8-tetrahydroquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds. While the specific molecule, this compound, is sparsely documented in scientific literature as a standalone therapeutic, its core structure is central to numerous derivatives with well-defined mechanisms of action. This guide synthesizes the current understanding of this chemical class, focusing on the primary and emerging mechanisms substantiated by preclinical and computational research.

The predominant mechanism of action for the most-studied derivatives, particularly 2,4-diamino-5,6,7,8-tetrahydroquinazolines, is the potent inhibition of dihydrofolate reductase (DHFR). This activity forms the basis of their application as antifolate agents against cancer and opportunistic infections. Beyond this established role, computational and in-vitro studies have identified promising new therapeutic avenues for this scaffold, including multi-target inhibition of essential enzymes in Mycobacterium tuberculosis, disruption of fungal membrane biosynthesis via CYP51 inhibition, and potential modulation of glucose metabolism through β-glucosidase inhibition. This document provides a comprehensive exploration of these mechanisms, supported by experimental data, procedural insights, and a forward-looking perspective on the therapeutic potential of the tetrahydroquinazoline family.

Part 1: The 5,6,7,8-Tetrahydroquinazoline Scaffold: A Foundation for Diverse Bioactivity

The molecule this compound is characterized by a pyrimidine ring fused to a cyclohexene ring, forming the tetrahydroquinazoline core. This unique three-dimensional structure is a key building block for synthesizing novel bioactive molecules with diverse pharmacological profiles[1]. The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune its biological activity and pharmacokinetic properties. The development of efficient synthetic routes, often involving the cyclocondensation of a cyclohexanone derivative with reagents like cyanoguanidine or amidines, has made this class of compounds highly accessible for drug discovery programs[2][3][4][5].

Part 2: Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The most extensively validated mechanism of action for derivatives of the tetrahydroquinazoline scaffold is the inhibition of dihydrofolate reductase (DHFR).

The Critical Role of the Folate Pathway

DHFR is a pivotal enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and several amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This makes DHFR a prime target for antimicrobial and antineoplastic therapies.

Caption: DHFR Inhibition by Tetrahydroquinazoline Derivatives.

Evidence from 2,4-Diamino Analogs

Numerous studies have demonstrated that 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives are potent inhibitors of DHFR. These compounds act as nonclassical antifolates, meaning they are potent inhibitors that do not share the glutamate side chain of folic acid. Research has focused on their efficacy and selectivity against DHFR from pathogenic organisms compared to the host (mammalian) enzyme.

For instance, analogues have been synthesized and shown to be highly potent against DHFR from the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii[5][6]. The selectivity is a critical aspect of drug design; a successful antifolate must inhibit the pathogen's enzyme at concentrations that do not significantly affect the host's enzyme, thereby minimizing toxicity. The most potent analogues inhibit the growth of tumor cells and T. gondii at nanomolar concentrations[6].

Quantitative Data: Comparative DHFR Inhibition

The inhibitory activity of these compounds is typically quantified by their IC50 values (the concentration required to inhibit 50% of the enzyme's activity).

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| 2,4-diamino-6-(arylmethyl)-tetrahydroquinazolines | P. carinii DHFR | 0.057 - 1.0 | [5] |

| 2,4-diamino-6-(arylmethyl)-tetrahydroquinazolines | T. gondii DHFR | 0.01 - 0.1 | [5] |

| 2,4-diamino-6-(arylmethyl)-tetrahydroquinazolines | Rat Liver DHFR | Generally more potent | [5] |

| 2,4-diamino-6-(aminomethyl)-tetrahydroquinazolines | T. gondii DHFR | 0.007 - 0.330 | [6] |

Experimental Protocol: DHFR Enzyme Inhibition Assay

A standard spectrophotometric assay is commonly used to determine DHFR activity and the inhibitory potential of test compounds.

Objective: To measure the IC50 value of a tetrahydroquinazoline derivative against DHFR.

Principle: DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.

Materials:

-

Recombinant DHFR enzyme (e.g., from T. gondii or rat liver)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (tetrahydroquinazoline derivative) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader)

Methodology:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

-

Reaction Mixture: In each well of the microplate, add the following in order:

-

Assay Buffer

-

NADPH solution (to a final concentration of ~100 µM)

-

Test compound dilution (or DMSO for control)

-

DHFR enzyme (to a final concentration that gives a linear reaction rate)

-

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation: Initiate the reaction by adding the substrate, DHF solution (to a final concentration of ~50 µM).

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Normalize the velocities relative to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

-

Part 3: Emerging and Predicted Mechanisms of Action

Beyond DHFR inhibition, recent research, particularly in silico studies, has pointed to several other potential mechanisms of action for the tetrahydroquinazoline scaffold.

A. Antitubercular Activity: A Multi-Target Approach

Molecular docking studies have predicted that novel tetrahydroquinazoline derivatives exhibit a high binding affinity for several essential enzymes in Mycobacterium tuberculosis, suggesting they could be developed into new antitubercular agents[2][3][4].

-

Dihydrofolate Reductase (DHFR): As in other organisms, DHFR is a validated target in M. tuberculosis.

-

Pantothenate Kinase (MtPanK): This enzyme is crucial for the biosynthesis of Coenzyme A, an essential cofactor for numerous metabolic processes, including fatty acid synthesis.

-

DprE1: FAD-containing oxidoreductase DprE1 is involved in the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.

Caption: In Silico Workflow for Target Identification.

These computational findings suggest a promising multi-target approach for combating tuberculosis, which could be particularly effective against drug-resistant strains[2][3].

B. Antifungal Activity: Inhibition of CYP51

Certain novel derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated significant in vitro efficacy against plant pathogenic fungi, such as Rhizoctonia solani. The proposed mechanism is the potent inhibition of the fungal sterol 14α-demethylase (CYP51)[1]. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its disruption leads to membrane instability and fungal cell death, a mechanism shared by established azole antifungal drugs.

C. Antidiabetic Potential: β-Glucosidase Inhibition

The same computational studies that identified antitubercular targets also predicted high inhibitory activity against β-glucosidase[2][3][4]. This enzyme, along with α-glucosidase, is involved in the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. Inhibition of these enzymes can delay carbohydrate absorption and lower postprandial blood glucose levels, representing a therapeutic strategy for managing type 2 diabetes. While this finding is currently based on in silico evidence, it highlights a novel and promising area for future experimental validation[3].

Conclusion and Future Directions

The this compound core is a pharmacologically significant scaffold that has given rise to a multitude of potent biological agents. The primary, well-established mechanism of action for its most studied derivatives is the inhibition of dihydrofolate reductase, conferring strong antifolate activity against cancer and various pathogens.

The future of this chemical class is bright, with emerging evidence pointing to a diverse range of therapeutic applications. The computational predictions of activity against key mycobacterial enzymes (DHFR, MtPanK, DprE1) and β-glucosidase warrant immediate experimental investigation. Validating these in silico hits through in vitro enzyme assays and cell-based models is the critical next step. Furthermore, the demonstrated activity of derivatives against fungal CYP51 and other targets like microtubule polymerization underscores the scaffold's versatility. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for these novel targets, potentially leading to the development of next-generation therapeutics for infectious diseases, diabetes, and cancer.

References

-

Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 38(21), 4495-4501. [Link]

-

Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-10. [Link]

-

Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Center for Biotechnology Information. [Link]

-

Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

-

Dewey, V. C., & Kidder, G. W. (1969). 2,4-diamino-5, 6,7,8-tetrahydroquinazoline, a new pteridine antagonist. Biochemical and Biophysical Research Communications, 34(4), 495-502. [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Molecules, 27(21), 7208. [Link]

-

Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5601. [Link]

-

Rosowsky, A., et al. (1999). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry, 42(6), 1007-1017. [Link]

-

Taha, M. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 26(11), 3121. [Link]

Sources

- 1. 5,6,7,8-Tetrahydroquinazolin-4-ol|High-Quality Research Chemical [benchchem.com]

- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol biological activity and screening

An In-depth Technical Guide to the Biological Activity and Screening of 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol

Introduction: The Tetrahydroquinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This heterocyclic system is present in numerous natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] Among its many variations, the this compound core and its related analogs represent a particularly fruitful area of research. The saturated carbocyclic ring fused to the diaminopyrimidine system provides a three-dimensional structure that allows for precise spatial orientation of substituents, enabling specific and potent interactions with target proteins. This guide provides a comprehensive overview of the known biological activities of this scaffold and details the screening methodologies employed to identify and characterize novel therapeutic agents based on this versatile chemical framework.

Part 1: A Spectrum of Biological Activities

Derivatives of the 2-amino-5,6,7,8-tetrahydroquinazoline scaffold have been identified as modulators of several important classes of biological targets. This versatility underscores the scaffold's value in developing targeted therapies for a range of human diseases.

Kinase Inhibition: A Dominant Therapeutic Application

The quinazoline framework is famously utilized in the design of protein kinase inhibitors.[3][4][5] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[4] This action can halt the aberrant signaling cascades that drive diseases like cancer.[6]

-

Epidermal Growth Factor Receptor (EGFR): Many quinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase whose dysregulation is a hallmark of various cancers.[6] The 4-anilinoquinazoline scaffold, a close relative of the tetrahydroquinazoline series, is the basis for approved anticancer drugs like gefitinib and erlotinib.[2][4]

-

Cyclin-Dependent Kinases (CDKs): Ring-constrained analogs, specifically dihydrothiazolo[4,5-h]quinazolin-8-amines, have been developed as potent, low-nanomolar inhibitors of CDKs, which are critical regulators of the cell cycle.[7] An X-ray crystal structure of a representative compound in complex with cyclin A-CDK2 has confirmed its binding mode within the ATP pocket.[7]

-

Phosphoinositide 3-kinases (PI3Ks): Certain 4-morpholine-quinazoline derivatives have shown significant inhibitory activity against PI3Kα, a key enzyme in a signaling pathway that is frequently mutated in cancer, leading to reduced cell viability.[1]

-

General Control Nonderepressible 2 (GCN2): While not a direct tetrahydroquinazoline example, a related quinazoline derivative has been shown to inhibit GCN2, a kinase involved in the cellular response to amino acid starvation, suggesting a broader potential for this scaffold class to target stress-response pathways.[8]

Dihydrofolate Reductase (DHFR) Inhibition: Antifolate Activity

The 2,4-diamino-5,6,7,8-tetrahydroquinazoline core is a classic nonclassical antifolate, acting as an antagonist of pteridine and inhibiting the enzyme dihydrofolate reductase (DHFR).[9][10] DHFR is essential for the regeneration of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a valuable target for anticancer and antimicrobial therapies.[9][11]

Derivatives have been specifically designed and evaluated as inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii, which are significant threats to immunocompromised individuals.[9][12] Some of these compounds have demonstrated potent growth inhibition of these parasites in culture, with IC50 values in the nanomolar range.[9]

Sigma-1 Receptor Antagonism: Potential in Pain Management

A series of 5,6,7,8-tetrahydroquinazoline derivatives have been synthesized and identified as selective antagonists of the sigma-1 receptor (σ1R).[13] The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neuropathic pain. The lead compound from this series exhibited nanomolar affinity for σ1R and demonstrated dose-dependent anti-nociceptive effects in animal models of pain, highlighting a therapeutic avenue beyond oncology and infectious diseases.[13]

Other Emerging Activities

-

Wnt/β-catenin Signaling Inhibition: A screen of a quinazoline library identified compounds that inhibit Wnt/β-catenin signaling in colorectal cancer cells, a pathway crucial for cancer cell proliferation. These leads displayed potent anticancer activity with IC50 values in the low micromolar range.[14]

-

G-Quadruplex DNA Stabilization: Pyridine bis-quinazoline derivatives have been shown to selectively bind and stabilize G-quadruplex (G4) DNA structures.[15][16] These non-canonical DNA structures are implicated in the regulation of oncogene expression, and their stabilization can lead to the suppression of cancer cell growth.[15]

Part 2: A Guide to Screening and Characterization

The identification of bioactive 2-amino-5,6,7,8-tetrahydroquinazoline derivatives relies on a multi-tiered screening cascade that progresses from large-scale primary screens to detailed biophysical and cell-based characterization.

High-Throughput Screening (HTS) Cascade

High-throughput screening (HTS) is the foundational step for evaluating large compound libraries to identify initial "hits".[6] The process is designed to be rapid, scalable, and robust, funneling a large number of compounds down to a small set of promising leads for further development.

Caption: High-Throughput Screening (HTS) Workflow.

Biochemical (Enzyme-Based) Assays

These assays directly measure the effect of a compound on the activity of a purified target protein, such as a kinase or DHFR. They are essential for confirming direct target engagement and for structure-activity relationship (SAR) studies.

This luminescent assay measures the amount of ADP produced by a kinase reaction, which is a direct indicator of enzyme activity.[6][17] It is highly sensitive and amenable to HTS formats.

Principle:

-

Kinase Reaction: EGFR + ATP + Substrate → Phospho-Substrate + ADP

-

ADP-Glo™ Reagent: Stops the reaction and depletes remaining ATP.

-

Kinase Detection Reagent: Converts ADP to ATP, which is used in a luciferase reaction to produce light. The light signal is proportional to the ADP produced and thus to the kinase activity.

Caption: Principle of an ATP-Competitive Kinase Assay.

Step-by-Step Methodology:

-

Compound Plating: Using an acoustic liquid handler, transfer ~50 nL of each library compound (typically 10 mM in DMSO) to a 384-well assay plate. This achieves a final screening concentration of ~10 µM.[6]

-

Enzyme/Substrate Addition: Prepare and dispense a master mix containing the EGFR enzyme and a suitable peptide substrate in kinase reaction buffer.[6]

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[6]

-

Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[4]

-

Kinase Reaction: Incubate for 60 minutes at room temperature.[6]

-

Termination and Detection:

-

Data Acquisition: Read the luminescence on a compatible plate reader. A decrease in signal relative to DMSO controls indicates inhibition.

Cell-Based Assays

Cell-based assays are critical for confirming that a compound is active in a more physiologically relevant environment, assessing its effects on cell proliferation, and verifying its mechanism of action.

The MTT assay is a colorimetric method used to measure cell viability.[3][18] It assesses the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to produce insoluble purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[17]

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline derivatives. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO).[17]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at a wavelength of ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Biophysical Methods for Hit Validation

Once hits are identified and confirmed in cellular assays, biophysical techniques are employed to verify direct physical binding between the compound and the target protein. These methods provide crucial information on binding affinity (Kd), thermodynamics, and kinetics.[19][20]

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[19][21]

-

Surface Plasmon Resonance (SPR): An optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, yielding kinetic data (kon, koff) and affinity (Kd).[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method to study protein-ligand interactions in solution. Ligand-observed NMR experiments can be used for screening, while protein-observed experiments can map the binding site on the protein surface.[15][19]

-

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, confirming binding.[19]

Caption: Role of Biophysical Methods in the Drug Discovery Pipeline.

Data Summary: Biological Activity of Representative Quinazolines

The following table summarizes the reported in vitro activity for various quinazoline derivatives, illustrating the potency achieved with this scaffold against different biological targets.

| Compound Class/Derivative | Target | Assay Type | Potency (IC50/K_i/K_d) | Reference |

| 2,4-diamino-6-[[(2',5'-dimethoxyphenyl)methylamino]methyl]-5,6,7,8-tetrahydroquinazoline | T. gondii DHFR | Enzyme Inhibition | Potent (nM range) | [9] |

| 2,4-diamino-6-[[(2',5'-dimethoxyphenyl)methylamino]methyl]-5,6,7,8-tetrahydroquinazoline | T. gondii cells | Cell Growth Inhibition | 54 nM | [9] |

| 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline | Sigma-1 Receptor | Radioligand Binding | Ki = 15.6 nM | [13] |

| 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine | CDK2 | Kinase Inhibition | IC50 = 0.7 nM | [7] |

| 2,4-diamino-7-aminoalkoxy-quinazoline | G9a Methyltransferase | ITC Binding | Kd = 23 nM | [21] |

| Quinazoline Lead Compounds | Wnt/β-catenin Signaling | Cell-based Reporter | IC50 = 4.9 - 17.4 µM | [14] |

Conclusion and Future Directions

The this compound scaffold and its analogs continue to be a highly productive platform for the discovery of potent and selective modulators of diverse biological targets. With established roles in inhibiting kinases and DHFR, and emerging applications in targeting pain receptors and non-canonical DNA structures, the therapeutic potential of this chemical class is vast. The successful application of a systematic screening cascade—combining high-throughput biochemical and cellular assays with rigorous biophysical validation—is paramount to unlocking this potential. Future efforts will likely focus on leveraging structure-based drug design to enhance potency and selectivity, improve pharmacokinetic properties, and explore novel biological targets for this versatile and enduring scaffold.

References

- Benchchem. (n.d.). High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols.

- Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries.

- Benchchem. (n.d.). Application Note: High-Throughput Screening of Novel Quinazolinamine Libraries for EGFR Kinase Inhibitors.

- Benchchem. (n.d.). Technical Support Center: Navigating Biological Assays with Quinazoline Derivatives.

- Saeed, A., et al. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.

-

Lu, D., et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS One, 10(4), e0121541. Retrieved from [Link]

-

Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 38(14), 2551–2565. Retrieved from [Link]

-

Asadi, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93. Retrieved from [Link]

-

Gholamreza, K., et al. (2014). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 9(5), 323–332. Retrieved from [Link]

- N.A. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.

-

Ciulli, A. (2014). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in molecular biology (Clifton, N.J.), 1263, 237–263. Retrieved from [Link]

- Umeå University. (n.d.). Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA.

-

Kolosov, M. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781. Retrieved from [Link]

-

Lystrup, S. H. K., et al. (2023). Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301131. Retrieved from [Link]

-

Zhou, H., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & medicinal chemistry letters, 26(8), 2051–2056. Retrieved from [Link]

-

Abel, R., et al. (2010). Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors. Journal of medicinal chemistry, 53(5), 2136–2145. Retrieved from [Link]

-

Tripathi, T., & Poluri, K. M. (2021). Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. Methods in molecular biology (Clifton, N.J.), 2266, 1–23. Retrieved from [Link]

-

Bertino, J. R., et al. (1981). Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate. Journal of pharmaceutical sciences, 70(7), 827–828. Retrieved from [Link]

-

Konze, K. D., et al. (2014). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Journal of medicinal chemistry, 57(1), 201–210. Retrieved from [Link]

-

Lough, L., et al. (2020). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. SLAS discovery : advancing life sciences R & D, 25(1), 108–118. Retrieved from [Link]

-

Ding, H., et al. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Bioorganic chemistry, 101, 103991. Retrieved from [Link]

-

Kisliuk, R. L. (1969). 2,4-diamino-5, 6,7,8-tetrahydroquinazoline, a new pteridine antagonist. Biochemical and biophysical research communications, 34(4), 495–502. Retrieved from [Link]

-

Rosowsky, A., et al. (1993). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of medicinal chemistry, 36(18), 2676–2683. Retrieved from [Link]

-

Huang, N., & Jacobson, M. P. (2007). Physics-based methods for studying protein-ligand interactions. Current opinion in drug discovery & development, 10(3), 325–331. Retrieved from [Link]

-

Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 170, 55–72. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs…. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

-

Chan, W. K., et al. (2016). Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities. Molecules (Basel, Switzerland), 21(5), 529. Retrieved from [Link]

-

Qiu, Y., et al. (2016). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Current medicinal chemistry, 23(11), 1117–1140. Retrieved from [Link]

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-diamino-5, 6,7,8-tetrahydroquinazoline, a new pteridine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. umu.diva-portal.org [umu.diva-portal.org]

- 16. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol potential as a pteridine antagonist

An In-Depth Technical Guide to Investigating 2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol as a Potential Pteridine Antagonist

Abstract

Pteridine antagonists represent a cornerstone in therapeutic interventions for a spectrum of diseases, including cancer and infectious agents, primarily through the inhibition of key enzymes in folate and biopterin metabolism.[1][2][3] This technical guide delineates the scientific rationale and a comprehensive experimental framework for evaluating the potential of this compound as a novel pteridine antagonist. Drawing upon the established knowledge of quinazoline-based inhibitors and the fundamental roles of pteridine-dependent enzymes, this document provides researchers, scientists, and drug development professionals with a detailed roadmap for the synthesis, characterization, and biological validation of this promising compound. The guide emphasizes a structured, evidence-based approach, integrating in vitro enzymatic assays, cell-based functional screens, and in silico modeling to thoroughly assess its antagonist profile and mechanism of action.

Introduction: The Therapeutic Imperative for Novel Pteridine Antagonists

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a myriad of biological processes.[4][5] Their reduced forms, such as tetrahydrofolate and tetrahydrobiopterin (BH4), serve as essential cofactors for enzymes involved in the synthesis of nucleic acids, amino acids, and neurotransmitters.[6][7][8] Consequently, the enzymes that metabolize pteridines are critical drug targets.

Key Pteridine-Dependent Enzyme Families:

-

Dihydrofolate Reductase (DHFR): A crucial enzyme in the folate pathway, DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines and thymidylate necessary for DNA replication and cell division.[2] DHFR inhibitors are widely used as anticancer agents (e.g., methotrexate) and antimicrobials (e.g., trimethoprim).[2][9][10]

-

Nitric Oxide Synthases (NOS): This family of enzymes requires BH4 as a cofactor to produce nitric oxide (NO), a vital signaling molecule in the nervous, cardiovascular, and immune systems.[11][12][13] Antagonists of BH4 at the NOS binding site are of interest for modulating pathological NO levels in conditions like inflammation and neurodegenerative diseases.[11][14]

-

Aromatic Amino Acid Hydroxylases: BH4 is an essential cofactor for phenylalanine, tyrosine, and tryptophan hydroxylases, which are involved in the synthesis of neurotransmitters like dopamine and serotonin.[8][15]

-

GTP Cyclohydrolase I (GCH1): As the rate-limiting enzyme in the de novo synthesis of BH4 from guanosine triphosphate (GTP), GCH1 is a key regulator of BH4 levels.[16][17][18] Inhibition of GCH1 can impact all BH4-dependent pathways.

The structural similarity of this compound to the pteridine core and known quinazoline-based inhibitors suggests its potential as an antagonist in these pathways.[9][19] This guide provides a comprehensive framework to investigate this hypothesis.

Synthesis and Characterization of this compound

While specific synthesis routes for this compound are not extensively documented in recent literature, established methods for creating the 5,6,7,8-tetrahydroquinazoline scaffold can be adapted. A plausible synthetic approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones, which has been shown to produce tetrahydroquinazoline derivatives in high yields under mild conditions.[20][21][22]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Characterization:

Following synthesis and purification, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Evaluation of Pteridine Antagonism

The initial assessment of this compound's antagonist potential should be conducted through a series of in vitro enzyme inhibition assays targeting key pteridine-dependent enzymes.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Given that quinazoline derivatives are known DHFR inhibitors, this is a primary target.[9]

Protocol: Spectrophotometric DHFR Inhibition Assay

-

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

-

Reagents and Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (test compound)

-

Methotrexate (positive control)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 340 nm

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, NADPH, and varying concentrations of the test compound or control.

-

Initiate the reaction by adding DHFR and DHF.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340/min).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression analysis.

-

Nitric Oxide Synthase (NOS) Inhibition Assay

To investigate if the compound interferes with BH4-dependent NO production.

Protocol: Griess Assay for NOS Activity

-

Principle: This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the reaction mixture.

-

Reagents and Materials:

-

Recombinant neuronal NOS (nNOS) or inducible NOS (iNOS)

-

L-Arginine (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

NADPH

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

This compound (test compound)

-

L-NAME (positive control)

-

Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

96-well microplates

-

-

Procedure:

-

Set up reactions containing assay buffer, L-arginine, BH4, NADPH, and varying concentrations of the test compound or control.

-

Initiate the reaction by adding the NOS enzyme.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and add the Griess Reagent to each well.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the amount of nitrite produced in each reaction.

-

Determine the IC50 value as described for the DHFR assay.

-

GTP Cyclohydrolase I (GCH1) Inhibition Assay

To assess if the compound affects the de novo synthesis of BH4.

Protocol: HPLC-based GCH1 Assay

-

Principle: This assay quantifies the formation of dihydroneopterin triphosphate (H2NTP), the product of the GCH1-catalyzed reaction, from GTP.

-

Reagents and Materials:

-

Recombinant human GCH1

-

Guanosine triphosphate (GTP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing KCl and EDTA)

-

This compound (test compound)

-

Known GCH1 inhibitors (e.g., 2,4-diamino-6-hydroxypyrimidine) as a positive control.[18]

-

HPLC system with a fluorescence detector.

-

-

Procedure:

-

Set up reactions containing assay buffer, GTP, and varying concentrations of the test compound or control.

-

Initiate the reaction by adding GCH1.

-

Incubate at 37°C for a specified time.

-

Stop the reaction (e.g., by adding acid).

-

Analyze the reaction mixture by HPLC to quantify the H2NTP produced.

-

-

Data Analysis:

-

Calculate the amount of H2NTP formed.

-

Determine the IC50 value.

-

Cell-Based Assays for Functional Antagonism

Following in vitro characterization, it is essential to evaluate the compound's activity in a cellular context.

Antiproliferative Assay

To determine if the compound inhibits cell growth, a hallmark of DHFR inhibitors.

Protocol: MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Lines:

-

A cancer cell line known to be sensitive to antifolates (e.g., MCF-7 breast cancer cells).

-

A non-cancerous cell line to assess general cytotoxicity (e.g., HEK293).

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the GI50 (concentration for 50% growth inhibition).

-

Cellular Nitric Oxide Production Assay

To confirm the inhibition of NOS activity in intact cells.

Protocol: DAF-FM DA Assay

-

Principle: DAF-FM diacetate is a cell-permeable dye that becomes fluorescent upon reacting with NO.

-

Cell Lines:

-

A cell line that can be stimulated to produce NO (e.g., RAW 264.7 macrophages stimulated with lipopolysaccharide).

-

-

Procedure:

-

Culture and stimulate the cells to produce NO.

-

Treat the cells with the test compound for a predetermined time.

-

Load the cells with DAF-FM diacetate.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

-

-

Data Analysis:

-

Quantify the reduction in NO-dependent fluorescence in treated cells compared to controls.

-

Mechanistic Elucidation and In Silico Modeling

To understand how this compound interacts with its target(s), further mechanistic studies are warranted.

Hypothesized Mechanism of DHFR Inhibition:

Caption: Hypothesized competitive inhibition of DHFR by the test compound.

Molecular Docking:

-

Objective: To predict the binding mode and affinity of this compound within the active site of its putative target (e.g., human DHFR).

-

Workflow:

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure (e.g., remove water molecules, add hydrogens).

-

Generate a 3D structure of the ligand.

-

Perform docking simulations using software like AutoDock or Glide.

-

Analyze the predicted binding poses and scoring functions to identify the most likely binding mode and estimate the binding energy.

-

Data Summary and Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Table 1: Summary of In Vitro and Cell-Based Activity

| Assay | Target/System | Endpoint | Result (e.g., IC50/GI50) | Positive Control |

| DHFR Inhibition | Recombinant hDHFR | IC50 | Experimental Value | Methotrexate |

| NOS Inhibition | Recombinant nNOS/iNOS | IC50 | Experimental Value | L-NAME |

| GCH1 Inhibition | Recombinant hGCH1 | IC50 | Experimental Value | DAHP |

| Antiproliferation | MCF-7 Cells | GI50 | Experimental Value | Doxorubicin |

| Cellular NO Production | RAW 264.7 Cells | IC50 | Experimental Value | L-NAME |

Conclusion and Future Directions